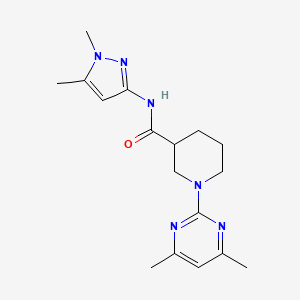![molecular formula C25H26ClNO5 B14935086 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B14935086.png)
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a chlorophenyl derivative reacts with a piperidine derivative in the presence of a base.
Final Coupling: The final step involves coupling the chromenone core with the piperidine moiety through a carbonylation reaction, typically using a palladium catalyst under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Pharmacology: It is investigated for its potential effects on various biological pathways, including its role as an enzyme inhibitor or receptor modulator.
Material Science: The compound’s chromenone core makes it a candidate for use in organic electronics and photonics.
Mécanisme D'action
The mechanism of action of 6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
Uniqueness
6-{3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one: is unique due to its combination of a chromenone core with a piperidine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific investigations.
Propriétés
Formule moléculaire |
C25H26ClNO5 |
|---|---|
Poids moléculaire |
455.9 g/mol |
Nom IUPAC |
6-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-7-methoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H26ClNO5/c1-16-13-24(29)32-22-15-21(31-2)17(14-20(16)22)3-8-23(28)27-11-9-25(30,10-12-27)18-4-6-19(26)7-5-18/h4-7,13-15,30H,3,8-12H2,1-2H3 |
Clé InChI |
HQSITJOAINPHCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)


![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
![N-[2-(morpholin-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14935040.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B14935049.png)
![N-(2-hydroxyethyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B14935064.png)
![3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14935067.png)
![4-(4-fluorophenyl)-N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B14935069.png)
![benzyl [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetate](/img/structure/B14935078.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14935079.png)

